PTP1B-IN-1 vs. PTP1B-IN-2: Scaffold-Based Differentiation in Potency and Selectivity
PTP1B-IN-1 and PTP1B-IN-2 represent distinct chemical scaffolds with vastly different potencies and selectivity profiles. PTP1B-IN-1 (1,2,5-thiadiazolidin-3-one-1,1-dioxide scaffold) serves as a less potent but highly selective parent core . PTP1B-IN-2 (compound P6), in contrast, is a potent inhibitor (IC₅₀ = 50 nM) with >15-fold selectivity over TCPTP . This stark difference in potency (32,000-fold) and selectivity underscores their non-interchangeable roles in research: PTP1B-IN-1 for SAR exploration and tool development, and PTP1B-IN-2 for potent cellular or in vivo target engagement studies where off-target TCPTP inhibition is a concern .
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.6 mM (1,600,000 nM) |
| Comparator Or Baseline | PTP1B-IN-2: 50 nM |
| Quantified Difference | 32,000-fold difference in potency |
| Conditions | Recombinant PTP1B enzyme assay |
Why This Matters
This difference dictates experimental utility: PTP1B-IN-1 is a scaffold for optimization, while PTP1B-IN-2 is a potent probe; procurement must align with the specific research phase.
